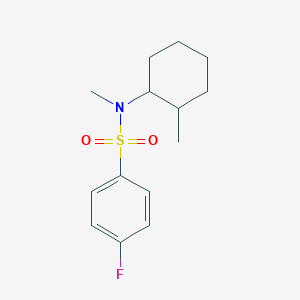![molecular formula C12H16N2O4 B7559625 N-[2-(dimethylamino)-2-oxoethyl]-2-hydroxy-5-methoxybenzamide](/img/structure/B7559625.png)
N-[2-(dimethylamino)-2-oxoethyl]-2-hydroxy-5-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(dimethylamino)-2-oxoethyl]-2-hydroxy-5-methoxybenzamide, commonly known as DOBAM or DOBAM-AM, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of benzamide derivatives and is structurally similar to other compounds such as amantadine and memantine.
作用机制
The mechanism of action of DOBAM involves its binding to the NMDA receptor, which leads to the modulation of ion channel activity and the regulation of intracellular signaling pathways. This results in the enhancement of synaptic transmission and the promotion of neuronal survival and plasticity. DOBAM has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
DOBAM has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of intracellular calcium levels, and the stimulation of protein synthesis. It has also been shown to increase cerebral blood flow and oxygen consumption, which may contribute to its neuroprotective effects. DOBAM has been shown to have a low toxicity profile, with no significant adverse effects reported in animal studies.
实验室实验的优点和局限性
DOBAM has several advantages for use in laboratory experiments, including its high potency and selectivity for the NMDA receptor, its stability and solubility in aqueous solutions, and its low toxicity profile. However, its use may be limited by its relatively high cost and the need for specialized equipment and expertise to handle and administer the compound.
未来方向
There are several potential future directions for research on DOBAM, including:
1. Investigation of its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke.
2. Development of new derivatives and analogs of DOBAM with improved pharmacological properties and lower toxicity.
3. Study of its effects on other neurotransmitter systems and signaling pathways, including the dopaminergic and serotonergic systems.
4. Investigation of its potential applications in non-neurological disorders such as cancer and cardiovascular disease.
5. Exploration of its potential as a tool for studying the molecular mechanisms of synaptic plasticity and learning and memory processes.
In conclusion, DOBAM is a promising compound with potential applications in a variety of scientific fields. Its high potency and selectivity for the NMDA receptor, as well as its neuroprotective and anti-inflammatory properties, make it a valuable tool for studying the molecular mechanisms of neurological disorders and synaptic plasticity. Further research is needed to fully understand its potential therapeutic applications and to develop new derivatives and analogs with improved pharmacological properties.
合成方法
DOBAM can be synthesized using a variety of methods, including the reaction between 2-hydroxy-5-methoxybenzoic acid and N,N-dimethylformamide dimethyl acetal in the presence of a catalyst such as trifluoroacetic acid. Other methods involve the use of different reagents and solvents, but the overall goal is to obtain a pure and stable form of DOBAM that can be used in further research.
科学研究应用
DOBAM has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and biochemistry. It has been shown to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and learning and memory processes. DOBAM has also been investigated for its potential neuroprotective effects, particularly in the context of ischemia and traumatic brain injury.
属性
IUPAC Name |
N-[2-(dimethylamino)-2-oxoethyl]-2-hydroxy-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-14(2)11(16)7-13-12(17)9-6-8(18-3)4-5-10(9)15/h4-6,15H,7H2,1-3H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDITZHJZDNVSNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CNC(=O)C1=C(C=CC(=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-2-oxoethyl]-2-hydroxy-5-methoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

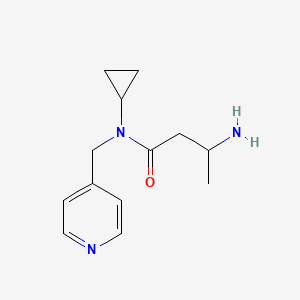
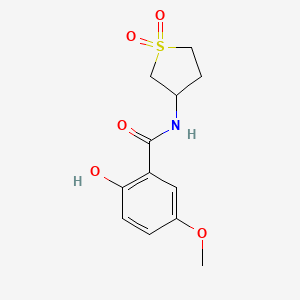
![1-[4-(3-Hydroxybenzoyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7559570.png)

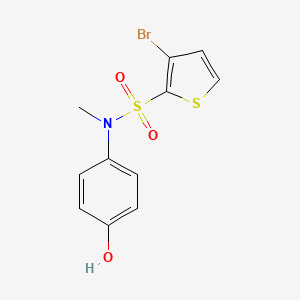
![N-[(4-hydroxyphenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide](/img/structure/B7559586.png)
![3-(4-fluorophenyl)-N-methyl-N-[(2-methylphenyl)methyl]-2-(5-methyltetrazol-1-yl)propanamide](/img/structure/B7559589.png)
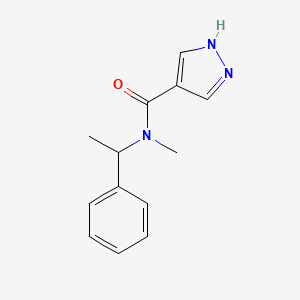
![2-Methyl-3-[methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]propanenitrile](/img/structure/B7559594.png)
![2-[(2-bromophenyl)methyl-ethylamino]-N-propan-2-ylacetamide](/img/structure/B7559601.png)
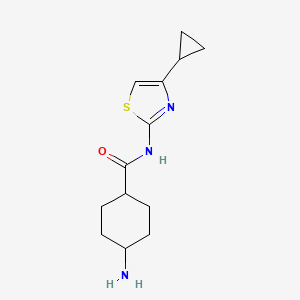
![N-(4-ethylphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7559622.png)

